molecular formula C5H4O5 B1236817 3,4-Didehydro-2-ketoglutaric acid CAS No. 6004-32-6

3,4-Didehydro-2-ketoglutaric acid

Cat. No. B1236817
CAS RN: 6004-32-6
M. Wt: 144.08 g/mol
InChI Key: KRSRJVGQNCNEFU-OWOJBTEDSA-N
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Description

3,4-Didehydro-2-ketoglutaric acid, also known as (E)-4-oxopent-2-enedioic acid, is a chemical compound with the molecular formula C5H4O5 . It is used for industrial and scientific research .


Synthesis Analysis

The synthesis of 3,4-Didehydro-2-ketoglutaric acid involves several enzymatic systems and metabolic networks. Key enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases contribute directly to its formation . Microbial systems provide an effective platform for generating this compound, and strategies involving genetic manipulation, abiotic stress, and nutrient supplementation can result in optimal production .


Molecular Structure Analysis

The molecular structure of 3,4-Didehydro-2-ketoglutaric acid consists of five carbon atoms, four hydrogen atoms, and five oxygen atoms . Its molecular weight is 144.08 .

Mechanism of Action

3,4-Didehydro-2-ketoglutaric acid plays a central role in several metabolic and cellular pathways. It functions as an energy donor, a precursor in amino acid biosynthesis, a signaling molecule, and a regulator of epigenetic processes and cellular signaling via protein binding . It is an obligatory co-substrate for 2-oxoglutarate-dependent dioxygenases, which catalyze hydroxylation reactions on various types of substrates .

Safety and Hazards

In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 3,4-Didehydro-2-ketoglutaric acid . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the compound comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .

Future Directions

The future directions of 3,4-Didehydro-2-ketoglutaric acid research involve exploring its potential therapeutic uses. It has immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products . The generation of this compound in a sustainable and environmentally-neutral manner is a major ongoing research endeavor .

properties

IUPAC Name

(E)-4-oxopent-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O5/c6-3(5(9)10)1-2-4(7)8/h1-2H,(H,7,8)(H,9,10)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSRJVGQNCNEFU-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)O)\C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Didehydro-2-ketoglutaric acid

CAS RN

6004-32-6
Record name 3,4-Didehydro-2-ketoglutaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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